Cas no 2172572-77-7 (2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide)

2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is a synthetic compound featuring a bromine atom and a trifluoromethyl substituent. This compound exhibits enhanced stability and reactivity, making it suitable for various chemical syntheses. Its unique structure facilitates efficient transformations in organic synthesis, offering a valuable tool for chemists.
2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide structure
2172572-77-7 structure
Product Name:2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
CAS No:2172572-77-7
MF:C4H3Br2F3N2
MW:295.883229494095
CID:4787163
PubChem ID:132398814
Update Time:2025-11-01

2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
    • 2-Bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide
    • 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
    • Inchi: 1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H
    • InChI Key: JHDSGWLSKZTAFH-UHFFFAOYSA-N
    • SMILES: BrC1=NC=C(C(F)(F)F)N1.Br

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Topological Polar Surface Area: 28.7

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Additional information on 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide

Introduction to 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide (CAS No. 2172572-77-7)

2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide, with the CAS number 2172572-77-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the imidazole class, which is well-known for its broad range of biological activities and utility in drug development. The presence of both bromine and trifluoromethyl substituents in its molecular structure imparts unique properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The imidazole ring is a heterocyclic aromatic structure characterized by a five-membered ring containing two nitrogen atoms. This framework is found in numerous biologically active molecules, including vitamins, hormones, and pharmaceuticals. The bromo substituent at the 2-position and the trifluoromethyl group at the 5-position of the imidazole core enhance the compound's reactivity and potential biological efficacy. These modifications are strategically chosen to influence electronic properties, metabolic stability, and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel imidazole derivatives with enhanced pharmacological properties. The trifluoromethyl group, in particular, is widely employed in drug design due to its ability to improve metabolic stability, lipophilicity, and binding interactions with biological receptors. The incorporation of this group into 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide suggests potential applications in the development of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

The bromo atom serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many FDA-approved drugs. The hydrobromide salt form of this compound enhances its solubility in polar solvents, making it more amenable for use in solution-phase reactions and formulation development.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. For instance, researchers have explored the use of imidazole-based compounds as kinase inhibitors, antimicrobial agents, and antiviral drugs. The structural features of 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide align well with these trends, positioning it as a potential building block for novel therapeutic agents. Its unique combination of substituents may confer selective binding to disease-specific targets while minimizing off-target effects.

The synthesis of 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation reactions to introduce the bromine atom and electrophilic aromatic substitution to incorporate the trifluoromethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In addition to its pharmaceutical potential, this compound has shown promise in materials science applications. Imidazole derivatives are known to exhibit interesting electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like the trifluoromethyl moiety can modulate charge transport properties, offering opportunities for developing next-generation electronic materials.

The hydrobromide form of the compound ensures stability under various storage conditions and enhances compatibility with standard laboratory equipment. This makes it a reliable choice for researchers engaged in both academic and industrial settings. Furthermore, its well-documented handling procedures contribute to safe laboratory practices, reducing potential hazards associated with working with halogenated compounds.

As research continues to uncover new applications for imidazole derivatives, 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is poised to play a significant role in drug discovery and material science. Its unique structural features offer a rich platform for innovation, driving advancements across multiple scientific disciplines. Future studies may explore its role in developing treatments for emerging diseases or enhancing existing therapies through structural optimization.

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